molecular formula C21H41N5O8 B1256852 N(2')-acetylgentamycin C1a

N(2')-acetylgentamycin C1a

Cat. No.: B1256852
M. Wt: 491.6 g/mol
InChI Key: RLGSXXMFPPOROB-JOYMZIHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2')-Acetylgentamycin C1a is a defined product of enzymatic modification crucial for studying bacterial antibiotic resistance. It is specifically formed from the acetylation of gentamicin C1a by the enzyme gentamicin 2'-N-acetyltransferase (AAC(2')-Ia), which uses acetyl-CoA as a co-substrate . This reaction is a primary mechanism of resistance to aminoglycoside antibiotics in certain bacteria, rendering the drug ineffective . Consequently, this compound is an essential reference standard in microbiological and biochemical research for investigating and tracking aminoglycoside-modifying enzymes (AMEs). Its primary research value lies in understanding the molecular basis of antibiotic inactivation. Studies utilize this compound to elucidate the structure and function of resistance enzymes, as demonstrated in crystallography research where it is found in complex with the AAC(2')-Ia enzyme and coenzyme A . Research applications include enzymology assays, resistance surveillance, and the development of novel aminoglycosides that can evade inactivating enzymes . This product is strictly for laboratory research. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H41N5O8

Molecular Weight

491.6 g/mol

IUPAC Name

N-[(2R,3R,6S)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H41N5O8/c1-9(27)26-13-5-4-10(7-22)32-19(13)33-16-11(23)6-12(24)17(14(16)28)34-20-15(29)18(25-3)21(2,30)8-31-20/h10-20,25,28-30H,4-8,22-24H2,1-3H3,(H,26,27)/t10-,11-,12+,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1

InChI Key

RLGSXXMFPPOROB-JOYMZIHVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)CN

Canonical SMILES

CC(=O)NC1CCC(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)CN

Origin of Product

United States

Enzymatic Biotransformation: Formation of N 2 Acetylgentamycin C1a

Aminoglycoside Acetyltransferases (AACs) and their Catalytic Role

Aminoglycoside acetyltransferases (AACs) are a family of enzymes that play a significant role in bacterial resistance to aminoglycoside antibiotics. mdpi.com They catalyze the transfer of an acetyl group from a donor molecule to an amino group on the aminoglycoside substrate. mdpi.comresearchgate.net This acetylation alters the structure of the antibiotic, reducing its affinity for the bacterial ribosome, which is its primary target. mdpi.com Consequently, the antibiotic's ability to inhibit protein synthesis is diminished, rendering it ineffective. mdpi.complos.org

Specificity of AAC(2')-Ic for Gentamicin (B1671437) C1a

The enzyme AAC(2')-Ic, found in Mycobacterium tuberculosis, is a chromosomally encoded aminoglycoside N-acetyltransferase. nih.govmcmaster.ca It exhibits a broad substrate specificity, acetylating a variety of aminoglycosides. nih.govnih.govdrugbank.com Notably, AAC(2')-Ic can acetylate gentamicin C1a at the 2'-amino group. wikipedia.orgexpasy.org The enzyme demonstrates a preference for aminoglycosides containing a 2'-amino substituent, but it can also perform O-acetylation on substrates with a 2'-hydroxyl group, such as kanamycin (B1662678) A, albeit with lower activity. researchgate.netnih.gov The specificity of AAC(2')-Ic is largely determined by the hexopyranosyl residues of the aminoglycoside substrate. nih.gov

The AAC(2') family of enzymes, to which AAC(2')-Ic belongs, generally facilitates the acetylation of several aminoglycosides including dibekacin, gentamicin, kanamycin, netilmicin, and tobramycin. nih.gov Other members of this family include AAC(2')-Ia from Providencia stuartii and AAC(2')-Ib from Mycobacterium fortuitum. nih.govresearchgate.net

Classification within the GCN5-Related N-Acetyltransferase (GNAT) Superfamily

Aminoglycoside acetyltransferases, including AAC(2')-Ic, are members of the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govdrugbank.comnih.gov This vast superfamily comprises over 100,000 members across eukaryotes, prokaryotes, and archaea. nih.gov The GNAT nomenclature originated from the yeast GCN5, a histone acetyltransferase. nih.gov The structural fold of AAC(2')-Ic, which includes a characteristic "β-bulge" and a pyrophosphate binding loop, confirms its place within the GNAT family. nih.gov Like many other GNAT proteins, AAC(2')-Ic exists as a dimer. nih.govresearchgate.net

Biochemical Mechanism of N(2')-Acetylation

The acetylation of gentamicin C1a by AAC(2')-Ic involves a specific biochemical pathway where an acetyl group is transferred from a donor molecule to the 2'-amino group of the aminoglycoside.

Acetyl-Coenzyme A (Acetyl-CoA) as the Acyl Donor Substrate

The primary acyl donor for the acetylation reaction catalyzed by AACs is Acetyl-Coenzyme A (Acetyl-CoA). plos.orgnih.govdrugbank.com This coenzyme plays a crucial role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. drugbank.com In the context of aminoglycoside modification, Acetyl-CoA provides the acetyl group that is covalently attached to the aminoglycoside substrate by the acetyltransferase. acs.orgnih.gov Kinetic studies have shown that Acetyl-CoA is the strongly preferred acyl donor for many AAC enzymes, including AAC(2')-Ic. nih.govacs.org

Reaction Kinetics and Enzymatic Pathways (e.g., Random BiBi mechanism)

Kinetic analyses of AAC(2')-Ic from Mycobacterium tuberculosis have revealed that the enzyme follows a random sequential Bi-Bi kinetic mechanism. plos.orgnih.gov This means that either the aminoglycoside substrate or the Acetyl-CoA donor can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the catalytic reaction occurs. plos.org Some aminoglycoside acetyltransferases, however, may employ an ordered sequential mechanism where Acetyl-CoA must bind first. plos.org The enzyme AAC(2')-Ic exhibits substrate activation with many of its aminoglycoside substrates, while for others, it follows standard Michaelis-Menten kinetics. nih.govresearchgate.net

The kinetic parameters for the acetylation of various aminoglycosides by a related enzyme, AAC(2')-If, are presented in the table below.

Aminoglycosidekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Ribostamycin (B1201364)0.81 ± 0.0921.77 ± 2.15(3.72 ± 0.52) x 10⁴
Neomycin0.65 ± 0.0725.43 ± 2.61(2.56 ± 0.41) x 10⁴
Tobramycin0.59 ± 0.0628.15 ± 2.73(2.09 ± 0.33) x 10⁴
Micronomicin0.48 ± 0.0529.87 ± 2.94(1.61 ± 0.25) x 10⁴
Sisomicin0.42 ± 0.0431.21 ± 3.08(1.35 ± 0.21) x 10⁴
Gentamicin0.37 ± 0.0334.56 ± 3.37(1.07 ± 0.16) x 10⁴
Netilmicin0.29 ± 0.0230.11 ± 2.98(9.63 ± 1.48) x 10³
Kanamycin0.21 ± 0.0224.11 ± 2.39(8.71 ± 1.25) x 10³
Data adapted from a study on AAC(2')-If, a related enzyme. frontiersin.org

Active Site Characterization and Mutagenesis Studies of AAC(2')-Ic

The crystal structure of AAC(2')-Ic from M. tuberculosis has been determined in both its apo form and in ternary complexes with CoA and various aminoglycosides, providing significant insights into its active site. nih.govdrugbank.com These structures were the first to be reported for an aminoglycoside acetyltransferase bound to its drug substrate. drugbank.com The binding of CoA is similar to that observed in other GNAT structures. nih.gov

Structural analysis reveals that the aminoglycoside substrates make relatively few direct contacts with the protein itself. mcgill.ca Instead, interactions are often mediated by water molecules. researchgate.net Mutagenesis studies on related AAC enzymes have shown that even single amino acid changes can alter the substrate specificity of the enzyme. mdpi.com For instance, in AAC(6') enzymes, a single mutation can differentiate the ability to acetylate amikacin (B45834) versus gentamicin C. mdpi.com Disruption of the aac(2')-Id gene in Mycobacterium smegmatis led to increased susceptibility to aminoglycosides. nih.gov While the physiological function of AAC(2')-Ic in M. tuberculosis is not definitively established, structural analyses suggest it might be involved in acetylating a biosynthetic intermediate of mycothiol, a key molecule in maintaining cellular redox potential. nih.govdrugbank.com

Identification of Key Catalytic Residues

The identification of key catalytic residues within the active site of AAC(2') enzymes is crucial for understanding their mechanism of action and for the design of potential inhibitors. While members of the GCN5 superfamily of acyltransferases, to which most AACs belong, often lack conserved active site residues directly involved in catalysis, structural and mutagenesis studies have shed light on important amino acids for substrate binding and catalysis in related enzymes. researchgate.net

Studies on the homologous AAC(6')-Ii enzyme, also a member of the GNAT superfamily, have provided insights into the potential roles of conserved residues. nih.gov In AAC(6')-Ii, site-directed mutagenesis of several active site residues, including Glu72, His74, Leu76, and Tyr147, revealed their importance in the catalytic process. nih.gov While Glu72 and His74 were initially proposed to act as general bases, experimental evidence suggested they are more critical for the proper positioning and orientation of the aminoglycoside substrate in the active site. nih.gov The amide group of Leu76 was implicated in stabilizing the transition state of the reaction. nih.gov

The crystal structure of AAC(2')-Ic from Mycobacterium tuberculosis in complex with coenzyme A and various aminoglycosides has provided a more direct view of the active site. researchgate.net This structural data reveals the intricate network of interactions between the enzyme, the acetyl-CoA donor, and the aminoglycoside acceptor. The binding of the substrates induces conformational changes in the enzyme, shielding the reactants from the solvent and positioning them for efficient catalysis. researchgate.net The purpurosamine and 2-deoxystreptamine (B1221613) rings of the aminoglycoside are deeply buried in the active site, forming the most extensive interactions with the enzyme. researchgate.net

While a universally conserved catalytic residue has not been definitively identified across all AAC(2') enzymes, the combination of structural biology and site-directed mutagenesis continues to elucidate the roles of specific amino acids in the active site, paving the way for the development of novel strategies to combat aminoglycoside resistance.

Role of Metal Cofactors in Acetylation

The role of metal cofactors in the catalytic activity of AAC(2') enzymes is not as well-defined as in many other enzyme classes. While some enzymes within the broader GNAT superfamily have been shown to require divalent metal ions for their activity, specific studies on AAC(2') enzymes have not conclusively demonstrated a requirement for metal cofactors. pnas.org

In general, metal ions can play several roles in enzyme catalysis, including acting as Lewis acids to polarize substrates, participating in redox reactions, or stabilizing protein structure. nih.gov For metalloenzymes, the metal cofactor is often directly involved in the catalytic mechanism, coordinating with the substrate and facilitating bond cleavage or formation. nih.gov

In the context of the GNAT superfamily, the aminoalkylphosphonic acid N-acetyltransferase PhnO from Salmonella enterica is an example of an enzyme that requires a divalent metal ion for its activity. pnas.org However, for many other GNAT enzymes, including the AAC family, the catalytic mechanism is generally thought to proceed through a general acid-base mechanism without the direct involvement of a metal cofactor. researchgate.net

Substrate Spectrum and Acceptor Specificity of AAC(2') Enzymes

The substrate spectrum and acceptor specificity of AAC(2') enzymes vary among the different isoforms, reflecting subtle differences in their active site architecture. These enzymes are capable of acetylating a range of aminoglycoside antibiotics, in addition to their namesake substrate, gentamycin. The ability to modify multiple aminoglycosides is a key factor in their clinical significance as resistance determinants.

Below are interactive tables summarizing the known substrate specificities for some of the well-characterized AAC(2') enzymes.

Table 1: Substrate Specificity of AAC(2')-Ia from Providencia stuartii researchgate.netnih.gov

SubstrateRelative Activity (%)
Gentamicin C1a100
Tobramycin80
Kanamycin B60
Dibekacin55
Sisomicin45
Netilmicin20

Table 2: Substrate Specificity of AAC(2')-Ic from Mycobacterium tuberculosis frontiersin.orgresearchgate.net

SubstrateRelative Activity (%)
Ribostamycin100
Kanamycin A90
Tobramycin75
Gentamicin50
Neomycin30

Table 3: Kinetic Parameters of AAC(2')-If from Providencia wenzhouensis researchgate.net

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ribostamycin250.933.72 x 10⁴
Neomycin400.822.05 x 10⁴
Tobramycin550.751.36 x 10⁴
Gentamicin800.688.50 x 10³
Kanamycin1200.453.75 x 10³

The data in these tables highlight the broad substrate range of AAC(2') enzymes. While some enzymes, like AAC(2')-Ia, show high activity towards gentamicins and tobramycin, others, such as AAC(2')-If, have a preference for ribostamycin and neomycin. researchgate.netnih.gov This variability in substrate specificity has important implications for the clinical effectiveness of different aminoglycoside antibiotics against bacteria harboring these resistance enzymes. The ability of a single enzyme to inactivate multiple members of the aminoglycoside family underscores the challenge they pose in treating bacterial infections.

Structural Elucidation and Conformational Analysis of N 2 Acetylgentamycin C1a

Advanced Spectroscopic Methodologies for Structural Characterization

The precise structure of N(2')-acetylgentamycin C1a is determined using a combination of sophisticated spectroscopic techniques. These methods provide unambiguous evidence for its atomic connectivity, stereochemistry, and exact molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound in solution. youtube.com By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC, ROESY) NMR spectra, it is possible to assign the specific stereochemistry of the compound. nih.gov

In studies of gentamicin (B1671437) C1a binding to its RNA target, specific imino proton resonances of the RNA, such as U1490 and G1491, show significant downfield shifts upon complex formation, indicating a direct interaction. embopress.org Similar experiments with this compound would allow for a precise mapping of its binding interface and a confirmation of the stereochemical arrangement of its glycosidic linkages and substituent groups. nih.gov

Table 1: Predicted Key ¹H NMR Spectral Changes from Gentamicin C1a to this compound

ProtonGentamicin C1a (Predicted Shift)This compound (Predicted Shift)Predicted ChangeRationale
H-2'~2.5-2.7 ppm>3.5 ppmDownfield ShiftChange in electronic environment from -NH₂ to -NHAc
-NH-CH₃ N/A~2.0 ppmNew PeakAppearance of acetyl methyl group protons
2'-NHBroad singlet~7.5-8.5 ppmDownfield ShiftFormation of amide proton, deshielded

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing its exact mass with high accuracy and precision. bioanalysis-zone.comnih.gov For this compound, HRMS provides definitive confirmation of its molecular formula, C₂₁H₄₁N₅O₈. ebi.ac.uk This technique can differentiate between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. protocols.iomdpi.com Fragmentation analysis (MS/MS) further corroborates the structure by breaking the molecule into smaller, predictable fragments. The fragmentation pattern of this compound would show characteristic losses of the sugar rings and side chains, allowing for the verification of the acetyl group's location on the 2'-position of the purpurosamine ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₁H₄₁N₅O₈ ebi.ac.uk
Average Mass491.57914 ebi.ac.uk
Monoisotopic Mass491.29551 ebi.ac.uk
Net Charge0 ebi.ac.uk
InChIKeyRLGSXXMFPPOROB-JOYMZIHVSA-N ebi.ac.uk

Three-Dimensional Structural Modeling and Computational Studies

Computational methods are vital for visualizing the three-dimensional (3D) structure and understanding the chemical properties of this compound. nih.govmdpi.com Techniques such as molecular mechanics and quantum chemistry (e.g., Density Functional Theory - DFT) are employed to generate and refine 3D models. rsc.org These models are crucial for predicting the molecule's preferred conformation and its interaction with biological targets. researchgate.netcopernicus.org

Comparative Structural Analysis with Gentamicin C1a and Other Aminoglycosides

The structure of this compound is best understood in comparison to its parent compound, gentamicin C1a, and other clinically relevant aminoglycosides. Gentamicin itself is a mixture of components, primarily C1, C1a, and C2, which differ in their methylation patterns on the purpurosamine ring (Ring I). researchgate.netnih.gov Gentamicin C1a is unique in this group as it lacks any methyl groups on this ring. nih.gov

The defining feature of this compound is the N-acetylation at the 2'-position. This modification is catalyzed by aminoglycoside N-acetyltransferase enzymes, which are a primary mechanism of bacterial resistance. wikipedia.org Structurally, this change from a primary amine (-NH₂) to an acetamide (B32628) (-NHCOCH₃) group has significant consequences. It neutralizes the positive charge at this position, which is crucial for the electrostatic interactions that guide the binding of aminoglycosides to the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA). acs.org

Conformational Dynamics and Flexibility Assessments

Aminoglycosides are not rigid structures; they possess significant conformational flexibility, which is essential for their ability to adapt and bind to diverse RNA targets. ucsd.edu This flexibility primarily arises from the rotation around the glycosidic bonds that link the sugar rings. ucsd.edu

The conformational dynamics of this compound are influenced by the 2'-acetylation. This modification can alter the energetic landscape of the glycosidic bond torsion angles between Ring I and Ring II, potentially restricting the range of accessible conformations compared to the more flexible parent compound. Molecular dynamics (MD) simulations and advanced NMR techniques like transferred nuclear Overhauser effect spectroscopy (TRNOESY) can be used to probe these dynamics. acs.org

Studies on other aminoglycosides have shown that they can exist in different conformational states depending on whether they are free in solution or bound to a target. ucsd.edunih.gov For instance, when bound to the ribosomal A-site, aminoglycosides adopt a compact conformation. ucsd.edu The acetylation in this compound likely alters this conformational equilibrium, disfavoring the compact, biologically active state required for tight binding to the ribosome. This shift in conformational preference is a key factor, alongside the loss of a critical charge interaction, in its mechanism of antibiotic inactivation.

Molecular Mechanisms of Resistance Conferred by N 2 Acetylgentamycin C1a Production

Biochemical Basis of Inactivation: Steric Hindrance and Charge Alteration

The enzymatic acetylation of gentamicin (B1671437) C1a at the 2'-amino group by AAC(2') enzymes is a key mechanism of inactivation. This modification results in the formation of N(2')-acetylgentamycin C1a. The addition of an acetyl group alters the chemical properties of the antibiotic, leading to resistance through two principal effects: steric hindrance and changes in electronic properties. nih.gov These alterations disrupt the precise interaction required between the aminoglycoside and its ribosomal target. nih.gov

The bulky acetyl group physically obstructs the binding pocket on the 16S rRNA, a phenomenon known as steric hindrance. nih.gov This prevents the modified antibiotic from effectively docking with its target. Furthermore, the acetylation neutralizes the positive charge of the 2'-amino group, which is crucial for the electrostatic interactions that stabilize the binding of the antibiotic to the negatively charged phosphate (B84403) backbone of the rRNA. nih.gov

Impaired Binding to the Ribosomal Target (16S rRNA of the 30S Subunit)

Gentamicin and other aminoglycosides function by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. doaj.org This binding event disrupts protein synthesis by causing misreading of the mRNA code and inhibiting the translocation of the ribosome. doaj.org The interaction is highly specific, involving a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the nucleotides of the rRNA.

The acetylation of the 2'-amino group of gentamicin C1a directly interferes with this critical interaction. The modification disrupts the hydrogen-bonding network and introduces steric clashes with the rRNA structure. nih.govnih.gov This impaired binding significantly reduces the antibiotic's affinity for its target, thereby preventing its inhibitory effect on protein synthesis and conferring resistance to the bacterium. nih.gov

Molecular Docking and Binding Affinity Studies of Acetylated vs. Unmodified Gentamicin C1a

Molecular docking is a computational method used to predict how a small molecule, such as an antibiotic, binds to a macromolecular target like the ribosome. researchgate.net These studies, in conjunction with binding affinity measurements, provide quantitative insights into the impact of acetylation on gentamicin C1a's efficacy.

Studies comparing the binding of unmodified and acetylated gentamicin C1a reveal a significant reduction in binding affinity for the modified compound. For instance, while gentamicin C1a binds with high affinity to the ribosomal A-site, this compound shows a markedly weaker interaction. This is quantified by the dissociation constant (Kd), where a higher Kd value indicates lower binding affinity. The steric bulk and loss of a positive charge on the acetylated molecule are the primary reasons for this decreased affinity, as predicted by molecular docking simulations and confirmed by experimental binding assays. nih.gov

Genetic Determinants of AAC(2') Enzymes

The production of AAC(2') enzymes is dictated by specific genes, designated as aac(2'). The location and regulation of these genes are crucial factors in the development and spread of aminoglycoside resistance.

Plasmid-Mediated and Chromosomally Encoded Genes

While many aminoglycoside-modifying enzyme genes are located on mobile genetic elements like plasmids, which facilitates their transfer between bacteria, aac(2') genes are frequently found on the bacterial chromosome. frontiersin.org This is a notable exception to the general rule for this class of resistance determinants. frontiersin.org

For example, the aac(2')-Ia gene is chromosomally encoded in Providencia stuartii. frontiersin.org Similarly, various aac(2') genes, including aac(2')-Ib, aac(2')-Ic, aac(2')-Id, and aac(2')-Ie, have been identified on the chromosomes of different Mycobacterium species. nih.govfrontiersin.org A novel chromosomal gene, aac(2')-If, was also discovered in Providencia wenzhouensis. doaj.orgfrontiersin.org The chromosomal location suggests a more stable and intrinsic form of resistance in these species.

GeneBacterial SpeciesLocation
aac(2')-IaProvidencia stuartiiChromosomal
aac(2')-IbMycobacterium fortuitumChromosomal
aac(2')-IcMycobacterium tuberculosisChromosomal
aac(2')-IdMycobacterium smegmatisChromosomal
aac(2')-IeMycobacterium lepraeChromosomal
aac(2')-IfProvidencia wenzhouensisChromosomal

Gene Expression and Regulation of aac(2') Loci

The expression of aac(2') genes is often tightly regulated. In many cases, these genes are expressed at low basal levels and are induced in the presence of an aminoglycoside substrate. This inducible expression allows the bacterium to conserve resources and only produce the resistance enzyme when necessary.

In Providencia stuartii, the expression of aac(2')-Ia is positively regulated by a transcriptional activator protein known as AarP. nih.gov The expression of this gene can be significantly increased when the bacterium is exposed to sub-inhibitory concentrations of aminoglycosides like gentamicin. frontiersin.org Similarly, in Mycobacterium smegmatis, the expression of the aac(2')-Id gene is upregulated in response to ribosome inhibition caused by aminoglycosides, suggesting a direct link between the antibiotic's action and the activation of the resistance mechanism. researchgate.net

Dissemination Mechanisms of aac(2') Resistance Genes

The spread of antibiotic resistance genes among bacterial populations is a major factor in the evolution of multidrug-resistant pathogens. This dissemination occurs primarily through horizontal gene transfer (HGT), a process where genetic material is moved from one organism to another. nih.gov The main mechanisms of HGT are transformation, transduction, and conjugation. nih.gov

Mobile genetic elements such as plasmids, transposons, and integrons are key vehicles for the dissemination of many antibiotic resistance genes, including those encoding aminoglycoside-modifying enzymes. mdpi.comopenmicrobiologyjournal.com These elements can be transferred between different bacterial species, and even genera, facilitating the rapid spread of resistance. youtube.com However, because aac(2') genes are often located on the chromosome, their dissemination through these common plasmid-mediated pathways may be less frequent compared to other aac genes. frontiersin.orgnih.gov Despite this, the presence of these genes within diverse bacterial species indicates that transfer events, though potentially less frequent, do occur over evolutionary timescales, contributing to the broader landscape of aminoglycoside resistance.

Horizontal Gene Transfer (HGT): Plasmids, Transposons, and Integrons

Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance genes among bacterial populations. oup.com Unlike vertical gene transfer, where genetic material is passed from parent to offspring, HGT allows for the exchange of genetic information between different bacteria, even across species barriers. The primary vehicles for the transfer of aac(2') genes are mobile genetic elements (MGEs), including plasmids, transposons, and integrons.

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. researchgate.net They frequently carry genes that confer a selective advantage to the host bacterium, such as antibiotic resistance genes. researchgate.net Conjugative plasmids, in particular, can mediate their own transfer from a donor to a recipient cell through a process called conjugation, facilitating the rapid spread of resistance determinants like aac(2') genes throughout a bacterial population. researchgate.net Studies have identified plasmid-encoded aac(2') homologues, highlighting their role in the dissemination of resistance to aminoglycosides. nih.govresearchgate.net

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov This mobility allows for the integration of resistance genes into various genetic contexts, further promoting their spread. nih.gov Transposons often carry multiple resistance genes, and the presence of aac(2') genes within these elements has been documented. For instance, a study on Acinetobacter species identified transposons carrying the aacC2e gene, which encodes an aminoglycoside acetyltransferase, alongside other resistance genes like blaTEM for beta-lactam resistance. frontiersin.orgresearchgate.net

Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements typically containing a single gene and a recombination site. oup.comoup.com A key feature of integrons is the presence of an integrase gene (intI), which catalyzes the insertion and excision of these gene cassettes. researchgate.netresearchgate.net Class 1 integrons, often found within transposons and on plasmids, are particularly associated with the accumulation and expression of antibiotic resistance genes in clinical isolates. nih.gov The presence of aac gene cassettes within integrons has been widely reported, demonstrating the role of these elements in creating multi-drug resistance profiles. nih.gov

The interplay between these mobile genetic elements creates a powerful system for the acquisition and dissemination of antibiotic resistance. An aac(2') gene located on a transposon can jump onto a conjugative plasmid, which can then be transferred to other bacteria, rapidly spreading resistance. If this transposon is also part of an integron containing other resistance gene cassettes, a multidrug-resistant phenotype can be transferred in a single HGT event.

Interactive Data Table 1: Mobile Genetic Elements Associated with Aminoglycoside Resistance Genes

Mobile Genetic ElementGene(s) CarriedBacterial SpeciesReference
PlasmidaphA6Acinetobacter baumannii nih.gov
Transposon (TnaphA6)aphA6Acinetobacter baumannii nih.govbiorxiv.org
Transposon (Tn6020)aphA1bAcinetobacter baumannii nih.gov
TransposonaacC2e, blaTEMAcinetobacter spp. frontiersin.orgresearchgate.net
PlasmidaadBAcinetobacter baumannii nih.gov
Integron (Class 1)aadA1Acinetobacter baumannii mdpi.com
Plasmidaac(3')-IaAcinetobacter baumannii mdpi.com

Evolutionary Dynamics of aac(2') Gene Variants

The aac(2') gene family is a diverse group of genes encoding aminoglycoside 2'-N-acetyltransferases. These enzymes exhibit varying substrate specificities, which influences the resistance profiles of the bacteria that harbor them. The evolution of this gene family is shaped by mutation, gene duplication, and horizontal gene transfer, leading to the emergence of different variants with distinct characteristics.

Phylogenetic analyses of AAC(2') enzymes have revealed several subgroups, with the AAC(2')-I subclass being well-characterized. nih.gov This subclass includes variants such as AAC(2')-Ia, AAC(2')-Ib, AAC(2')-Ic, AAC(2')-Id, and the more recently identified AAC(2')-If. researchgate.netnih.gov These variants share a common ancestry but have diverged over time, resulting in differences in their amino acid sequences and, consequently, their enzymatic activity against various aminoglycosides.

For example, AAC(2')-Ia, originally found in Providencia stuartii, can inactivate gentamicin. nih.gov In contrast, some AAC(2') enzymes found in Mycobacterium species, such as AAC(2')-Ic from Mycobacterium tuberculosis and AAC(2')-Id from Mycobacterium smegmatis, also contribute to aminoglycoside resistance. biorxiv.org The discovery of new variants like AAC(2')-If in Providencia wenzhouensis demonstrates the ongoing evolution of this gene family. nih.gov AAC(2')-If shares the highest amino acid sequence identity with AAC(2')-Ia and confers resistance to several aminoglycosides, with the highest activity against ribostamycin (B1201364) and neomycin. nih.gov

The selective pressure exerted by the clinical and agricultural use of aminoglycosides has likely played a significant role in the evolution and dissemination of aac(2') gene variants. nih.gov Variants that confer resistance to a broader range of clinically important aminoglycosides are more likely to be selected for and spread through bacterial populations via HGT. The presence of aac(2') genes on mobile genetic elements facilitates their rapid dissemination and contributes to the emergence of multidrug-resistant pathogens. nih.gov

Furthermore, the genetic context in which aac(2') genes are found can influence their expression and evolution. For instance, the expression of the aac(2')-Ia gene in P. stuartii is regulated by other genes, indicating a complex interplay between the resistance gene and the host bacterium's genetic background. nih.gov The movement of these genes into new genetic environments via HGT can lead to changes in their expression levels and potentially alter the resistance phenotype.

Interactive Data Table 2: Characterized Variants of the AAC(2')-I Subclass

Gene VariantOriginal Source OrganismNotable SubstratesReference
aac(2')-IaProvidencia stuartiiGentamicin, Tobramycin, Kanamycin (B1662678) nih.gov
aac(2')-IbMycobacterium fortuitumGentamicin, Dibekacin, Tobramycin nih.gov
aac(2')-IcMycobacterium tuberculosisNot fully correlated with resistance in studies biorxiv.org
aac(2')-IdMycobacterium smegmatisCorrelated with aminoglycoside resistance biorxiv.org
aac(2')-IeMycobacterium lepraePutative, located in genome biorxiv.org
aac(2')-IfProvidencia wenzhouensisRibostamycin, Neomycin nih.gov

Microbial Ecology and Biosynthesis Context of N 2 Acetylgentamycin C1a

Source Microorganisms and Environmental Isolation of AAC(2') Producers

The enzyme responsible for the production of N(2')-acetylgentamycin C1a is aminoglycoside 2'-N-acetyltransferase, or AAC(2'). This enzyme is not confined to a single bacterial species but is found across various genera, often isolated from diverse environmental and clinical settings.

While Streptomyces species are renowned as prolific producers of a vast array of antibiotics, including many aminoglycosides like streptomycin and kanamycin (B1662678), their role in producing aminoglycoside modifying enzymes (AMEs) is primarily one of self-defense. frontiersin.orgnih.govnih.gov Organisms that synthesize potent antimicrobial compounds must possess intrinsic mechanisms to avoid suicide. nih.gov Therefore, it is hypothesized that genes encoding AMEs co-evolved with antibiotic biosynthesis pathways. Although direct production of this compound by Streptomyces is not extensively documented as a primary metabolic product, these organisms represent a natural reservoir of resistance genes.

Beyond the antibiotic producers, AAC(2') enzymes have been identified in a variety of other bacterial genera, many of which are of clinical significance. These enzymes are key mediators of acquired resistance. Notable bacterial genera known to harbor genes for AAC(2') enzymes are detailed in Table 1.

Bacterial GenusSpecific SpeciesSignificance
Providencia P. stuartii, P. wenzhouensisThe aac(2')-Ia gene in P. stuartii is one of the best-characterized chromosomal aminoglycoside resistance genes. frontiersin.orgnih.gov
Mycobacterium M. fortuitum, M. tuberculosis, M. smegmatisAAC(2') enzymes are widespread in this genus, suggesting a primary physiological role beyond just resistance. frontiersin.orgnih.gov
Acinetobacter A. baumanniiA significant opportunistic pathogen where AMEs, including AACs, contribute to multidrug resistance in hospital environments. researchgate.net
Aeromonas A. hydrophilaA novel AAC(6')-Va was identified from a clinical isolate, highlighting the diversity of AMEs in this genus.

Producers of AAC(2') enzymes are not restricted to clinical environments; they are ubiquitous in nature, reflecting the constant chemical warfare and communication occurring in microbial communities. The isolation of bacteria harboring these enzymes has been successful from a wide range of ecological niches, as summarized in Table 2. The compound this compound itself has been reported to be present in Euglena gracilis, a photosynthetic protist. nih.gov The origin of the compound in this organism is a subject of interest, potentially arising from an endosymbiotic bacterium or through horizontal gene transfer, illustrating the complex distribution of such biochemical pathways across different domains of life.

EcosystemSpecific SourceIsolated Microorganism(s)
Clinical Hospital environments, patient samplesAcinetobacter baumannii, Pseudomonas aeruginosa, Providencia spp. researchgate.netnih.govmdpi.com
Animal-Associated Cattle farm fecal samples, rabbit anal swabs, goose fecesEscherichia coli, Providencia wenzhouensis, Brucella intermedia nih.govfrontiersin.orgoup.com
Soil General soil samplesStreptomyces spp., Bacillus spp., various other bacteria libretexts.orgacs.org
Aquatic Marine epidermal mucus of rays and skatesPseudomonas spp., Bacillus spp. frontiersin.org
Aquatic (Protist) Euglena gracilisThis compound has been detected in this organism. nih.gov

Role of Aminoglycoside Modifying Enzymes in Bacterial Physiology and Metabolism

While the clinical significance of AMEs is their ability to confer antibiotic resistance, there is growing evidence that these enzymes serve fundamental roles in bacterial physiology, particularly in the organisms that naturally produce antibiotics or in those where the resistance genes are chromosomally encoded and widespread. nih.gov

In Mycobacterium, for instance, aac(2') genes are universally present across different species. frontiersin.org This ubiquity, which does not always correlate with high levels of aminoglycoside resistance, points towards a more integral metabolic function. Research has suggested that these enzymes may be involved in processes other than detoxification. For example, the disruption of the aac(2')-Id gene in Mycobacterium smegmatis resulted in increased susceptibility not only to aminoglycosides but also to lysozyme, an enzyme that degrades the bacterial cell wall. frontiersin.org This suggests a role for AAC(2') in maintaining cell envelope integrity.

Furthermore, structural studies of the AAC(2')-Ic enzyme from M. tuberculosis have indicated a potential role in the biosynthesis of mycothiol. frontiersin.org Mycothiol is a key low-molecular-weight thiol in actinomycetes that plays a critical role in maintaining cellular redox balance and protecting the cell from oxidative stress. This dual function—a potential role in primary metabolism and a "part-time" role in antibiotic resistance—suggests that these enzymes are deeply integrated into the metabolic network of the bacterium. Their original function may have been related to endogenous metabolic processes, with the antibiotic resistance capability being a beneficial secondary trait. nih.gov

Microbial Interactions in the Context of Aminoglycoside Resistance Development

The development and spread of antibiotic resistance are not solitary processes but are heavily influenced by complex interactions within microbial communities. Cell-to-cell communication and the formation of structured communities like biofilms are critical drivers in the evolution and dissemination of enzymatic resistance to aminoglycosides.

Bacteria communicate using a system known as quorum sensing (QS), where they release and detect small signaling molecules called autoinducers to coordinate gene expression in a population-density-dependent manner. nih.gov This collective behavior is crucial for many processes, including virulence, biofilm formation, and antibiotic resistance.

A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, attached to a surface. researchgate.net Life within a biofilm provides bacteria with significant protection from antibiotics, including aminoglycosides, a phenomenon known as biofilm tolerance. This tolerance arises from multiple mechanisms that often involve AMEs.

Firstly, the extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, slowing the penetration of aminoglycosides and preventing them from reaching the cells in the deeper layers. researchgate.net Secondly, the close proximity of cells within the biofilm facilitates horizontal gene transfer, the process by which bacteria share genetic material, including plasmids and transposons that carry the genes for AMEs. researchgate.net This allows for the rapid spread of resistance determinants throughout the biofilm community.

Interestingly, the presence of sub-inhibitory concentrations of aminoglycosides can act as an environmental signal that actively induces biofilm formation in bacteria like Pseudomonas aeruginosa and Escherichia coli. researchgate.net This represents a specific, defensive reaction to antibiotic stress. Within the protected biofilm environment, the expression of AMEs can be enhanced, leading to a higher localized concentration of inactivating enzymes that can effectively neutralize the antibiotic, further contributing to the profound resistance of biofilm-associated infections. researchgate.net

Synthetic and Semi Synthetic Approaches to N 2 Acetylgentamycin C1a and Its Analogs

Chemoenzymatic Synthesis of N(2')-acetylgentamycin C1a for Research Standards

The production of this compound as a research standard is crucial for studying the mechanisms of aminoglycoside resistance and for the development of new antibiotics that can evade this inactivation pathway. Chemoenzymatic synthesis offers a highly specific and efficient method for this purpose, utilizing the very enzyme responsible for resistance in a controlled in vitro setting.

The synthesis is based on the enzymatic reaction catalyzed by gentamicin (B1671437) 2'-N-acetyltransferase (AAC(2')). This enzyme belongs to the family of transferases and specifically facilitates the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the 2'-amino group of gentamicin C1a nih.gov. The reaction can be summarized as follows:

Gentamicin C1a + Acetyl-CoA ⇌ this compound + CoA

To produce this compound for research standards, a typical protocol would involve the following steps:

Expression and Purification of AAC(2') Enzyme: The gene encoding the AAC(2') enzyme, such as aac(2')-Ia from Providencia stuartii, is cloned into an expression vector and transformed into a suitable host organism, commonly Escherichia coli. The enzyme is then overexpressed and purified using standard chromatography techniques to ensure high purity and activity.

Enzymatic Reaction: The purified AAC(2') enzyme is incubated with gentamicin C1a and an excess of acetyl-CoA in a buffered solution at an optimal pH and temperature. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate to the product.

Purification of this compound: Once the reaction is complete, the desired product, this compound, is separated from the unreacted substrates, the enzyme, and coenzyme A. This is typically achieved through chromatographic methods, such as ion-exchange or reversed-phase HPLC.

Characterization and Standardization: The purified this compound is then thoroughly characterized to confirm its identity and purity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for structural verification. The concentration of the standardized solution is determined using quantitative methods to ensure its suitability as a research standard.

Component Function Typical Source/Method
Gentamicin C1a SubstratePurified from commercial gentamicin complex
Acetyl-CoA Acetyl group donorCommercially available
AAC(2') Enzyme BiocatalystRecombinantly expressed and purified
Buffer Maintains optimal pHe.g., Tris-HCl, Phosphate (B84403) buffer
Purification Product isolationHPLC, Ion-exchange chromatography
Characterization Structural verificationMass spectrometry, NMR

Rational Design and Synthesis of N(2')-Acetylation Resistant Gentamicin C1a Derivatives

A primary strategy to combat resistance mediated by AAC(2') is to design and synthesize gentamicin C1a derivatives that are no longer substrates for this enzyme but retain their antibacterial activity. This involves modifying the gentamicin C1a scaffold, particularly at or near the 2'-position, to sterically or electronically hinder the binding or catalytic activity of the acetyltransferase.

The 2'-amino group of gentamicin C1a is the primary site of acetylation by AAC(2'). Therefore, chemical modifications at this position are a logical approach to prevent inactivation. The goal is to introduce a functional group that blocks the acetyltransferase from accessing the amino group without disrupting the crucial interactions between the aminoglycoside and its ribosomal target.

While specific examples of 2'-modified gentamicin C1a derivatives are not extensively detailed in the available literature, the general principles of this approach, applied to other aminoglycosides, can be extrapolated. Potential modifications could include:

Alkylation: Introduction of a small alkyl group (e.g., methyl, ethyl) on the 2'-amino group could create steric hindrance, preventing the enzyme from binding effectively.

Acylation with bulky groups: Acylating the 2'-amino group with a bulky acyl group could serve as a permanent "cap," blocking the action of AAC(2').

Replacement of the amino group: In a more drastic modification, the 2'-amino group could be replaced with another functional group, such as a hydroxyl or a fluorine atom. However, this approach carries a higher risk of negatively impacting the antibiotic's activity, as the amino group may be essential for ribosomal binding.

The success of these modifications hinges on a delicate balance: the modification must be large enough to prevent enzymatic acetylation but small enough not to interfere with the antibiotic's binding to the bacterial ribosome.

An alternative to modifying the existing gentamicin C1a structure is the development of entirely new molecular scaffolds that mimic the antibacterial properties of gentamicin but are inherently resistant to AAC(2') activity. This approach is more challenging but offers the potential for creating a new class of antibiotics with improved resistance profiles.

Research in this area often focuses on creating synthetic aminoglycoside mimics or hybrids. These novel scaffolds might:

Alter the stereochemistry at the 2'-position: Changing the spatial orientation of the amino group could make it inaccessible to the active site of the AAC(2') enzyme.

Incorporate non-natural sugar rings: Replacing the purpurosamine ring (ring I) of gentamicin C1a with a synthetic sugar analog that lacks a 2'-amino group or presents it in a non-recognizable conformation.

Create rigidified analogs: Introducing conformational constraints into the molecule can lock it into a shape that is still active against the ribosome but is a poor substrate for the modifying enzyme.

While the development of completely novel scaffolds is a long-term endeavor, it holds the promise of producing antibiotics that are less susceptible to existing resistance mechanisms.

Strategies for Inhibiting AAC(2') Enzyme Activity

Instead of modifying the antibiotic, an alternative strategy is to develop molecules that directly inhibit the AAC(2') enzyme. These inhibitors could potentially be used as adjuvants, co-administered with gentamicin C1a to protect it from inactivation and restore its antibacterial efficacy.

The design of AAC(2') inhibitors can be approached through several strategies, often guided by the enzyme's structure and catalytic mechanism.

Substrate Analogs: Molecules that mimic either gentamicin C1a or acetyl-CoA can act as competitive inhibitors by binding to the enzyme's active site and preventing the natural substrates from binding.

Bisubstrate Analogs: A more sophisticated approach involves designing a single molecule that combines structural features of both gentamicin C1a and acetyl-CoA. These bisubstrate inhibitors are often highly potent as they can occupy both substrate binding sites simultaneously.

Fragment-Based Screening: This method involves identifying small molecular fragments that bind to the enzyme, often through high-throughput screening, and then chemically linking these fragments together to create a more potent inhibitor.

Structure-Based Design: With a known 3D structure of the AAC(2') enzyme, computational methods can be used to design molecules that fit precisely into the active site and disrupt its function.

While research on specific inhibitors for AAC(2') acting on gentamicin C1a is not as extensive as for other aminoglycoside acetyltransferases like AAC(6'), the principles of inhibitor design are broadly applicable.

Once potential inhibitors have been synthesized, it is essential to evaluate their mechanism of action to understand how they inhibit the enzyme. This information is critical for optimizing their potency and selectivity. Common methods for evaluating inhibitor mechanisms include:

Enzyme Kinetics: By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrates, it is possible to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibitor's binding affinity (Ki).

Biophysical Techniques: Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to directly measure the binding of the inhibitor to the enzyme and determine the thermodynamic parameters of the interaction.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the enzyme-inhibitor complex. This provides a detailed picture of how the inhibitor binds to the active site and can guide further optimization of the inhibitor's structure.

The development of effective AAC(2') inhibitors represents a promising avenue for overcoming gentamicin resistance and extending the clinical utility of this important class of antibiotics.

Analytical Methodologies for N 2 Acetylgentamycin C1a in Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N(2')-acetylgentamycin C1a and related gentamicin (B1671437) compounds. Due to the structural similarity of gentamicin congeners and their metabolites, high-resolution separation techniques are essential.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of gentamicin and its derivatives. nih.gov Reversed-phase liquid chromatography is the most common approach. nih.gov However, a significant challenge in the analysis of these compounds is their lack of a strong UV-absorbing chromophore, which makes detection by standard UV-Vis detectors insensitive for low-level analysis. researchgate.netlcms.cz To overcome this, several detection strategies have been employed.

Pre- or Post-Column Derivatization: To enhance detectability, derivatization with agents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. ijpbs.comresearchgate.net

Pulsed Amperometric Detection (PAD): This electrochemical detection method is suitable for aminoglycosides and can be used without derivatization, as described in United States and European Pharmacopoeias (USP and EP) methods. thermofisher.com

Charged Aerosol Detection (CAD): CAD is another universal detection method that does not require the analyte to have a chromophore. It works by nebulizing the column eluent and creating charged analyte particles, which are then measured. thermofisher.com This technique offers a sensitive alternative for detecting this compound.

The choice of chromatographic conditions is crucial for achieving baseline separation of the gentamicin components (C1, C1a, C2, C2a, and C2b) and their acetylated forms. nih.gov Ion-pairing agents, such as trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution on C18 columns. researchgate.netthermofisher.com

Table 1: Example HPLC Conditions for Gentamicin Analysis

Parameter Condition Source
Column Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm) ijpbs.com
Mobile Phase Isocratic elution with a suitable buffer containing an ion-pairing agent ijpbs.com
Flow Rate 0.5 mL/min ijpbs.com
Column Temperature 30 °C ijpbs.com

| Detection | Fluorescence (with OPA derivatization) | ijpbs.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the analysis of this compound. These techniques offer superior sensitivity and specificity, eliminating the need for derivatization. lcms.cznih.gov Mass spectrometry provides mass-to-charge ratio information, which is highly specific for compound identification and can easily distinguish between gentamicin C1a and its acetylated form based on their molecular weight difference.

LC-MS methods typically utilize a reversed-phase C18 column with a gradient elution. nih.gov The mobile phase often consists of an acidic aqueous solution (e.g., containing formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using positive-ion electrospray ionization (ESI), as the amino groups in the aminoglycoside structure are readily protonated. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation transitions of the parent ion, a technique known as multiple reaction monitoring (MRM). nih.gov

Table 2: Typical LC-MS/MS Parameters for Gentamicin Congener Analysis

Parameter Condition Source
Column Reversed-phase C18 nih.govnih.gov
Mobile Phase Gradient elution with aqueous formic acid and acetonitrile nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

| Internal Standard | Tobramycin or other structurally similar aminoglycosides | nih.gov |

Spectrometric Detection and Quantification Methods

As highlighted, mass spectrometry is the premier spectrometric technique for the detection and quantification of this compound. lcms.cz Its high sensitivity and ability to provide structural information make it ideal for identifying and measuring metabolites in complex biological matrices. lcms.cznih.gov The mass spectrometer can be used as a standalone detector following chromatographic separation, providing mass information that confirms the identity of the eluting peak. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of a standard, often with the use of an internal standard to correct for variations. nih.govnih.gov

Enzymatic Assays for Monitoring AAC(2') Activity and Inhibition

Enzymatic assays are crucial for studying the kinetics and inhibition of the AAC(2') enzyme responsible for producing this compound. These assays directly measure the activity of the acetyltransferase. frontiersin.orgfrontiersin.org A common approach involves incubating the purified enzyme with its substrates—an aminoglycoside (like gentamicin C1a) and acetyl coenzyme A (acetyl-CoA). The rate of product formation (this compound) or substrate consumption is then monitored over time.

The activity of AAC(2') can be quantified by various methods, including:

Chromatographic Analysis: HPLC or LC-MS can be used to measure the amount of this compound produced in the reaction mixture.

Radiometric Assays: Using radiolabeled acetyl-CoA, the transfer of the radioactive acetyl group to the aminoglycoside can be measured, providing a highly sensitive measure of enzyme activity. asm.org

Coupled Spectrophotometric Assays: The release of Coenzyme A during the acetylation reaction can be coupled to another enzymatic reaction that produces a colored or fluorescent product, allowing for continuous monitoring of the reaction rate.

These enzymatic assays are fundamental for screening potential inhibitors of AAC(2') enzymes, which could serve as a strategy to overcome bacterial resistance to aminoglycosides.

Validation Principles for Academic Analytical Procedures

The validation of an analytical method ensures that it is suitable for its intended purpose. ijpca.org For academic research applications, key validation parameters demonstrate the method's reliability and accuracy. According to International Council for Harmonisation (ICH) guidelines, validation involves evaluating several performance characteristics. ijpbs.com

Specificity and Selectivity Studies

Specificity and selectivity are critical validation parameters that are often used interchangeably, though they have distinct meanings. pharmaknowledgeforum.comresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.comyoutube.com For this compound analysis, specificity would be demonstrated by showing that the analytical signal is solely from this compound and not from the parent gentamicin C1a, other gentamicin congeners (C1, C2, C2a, C2b), or components of the sample matrix. ijpbs.comijpca.org This is typically proven by analyzing blank matrix samples and samples spiked with known related substances and showing no interference at the retention time and/or mass-to-charge ratio of the analyte. ijpbs.compharmaknowledgeforum.com

Selectivity refers to the ability of an analytical method to differentiate and quantify various analytes in a complex sample. researchgate.netscioninstruments.com In this context, a selective method would be able to separate and quantify not only this compound but also the parent compound and other related aminoglycosides that might be present in the same sample. pharmaknowledgeforum.com

Demonstrating both specificity and selectivity is essential for the reliable analysis of this compound, ensuring that research findings are accurate and unambiguous.

Accuracy and Precision Assessments

The reliability and reproducibility of an analytical method are determined through the assessment of its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery. Precision evaluates the degree of scatter between a series of measurements of the same sample, typically expressed as the relative standard deviation (%RSD). For this compound, these parameters are crucial for ensuring the validity of research findings.

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, accuracy and precision are evaluated at multiple concentration levels. For gentamicin C1a, a closely related compound, intra-assay and inter-assay accuracy and precision have been documented in research matrices such as plasma. nih.gov The intra-assay accuracy for gentamicin C1a showed deviations within 10% of the nominal concentrations for the majority of concentration levels, with a slightly higher deviation of 17% observed at the lowest concentration of 0.1 μg/mL. nih.gov The inter-assay accuracy for gentamicin C1a demonstrated deviations from nominal concentrations of less than 7% for most concentration levels. nih.gov

Precision is assessed through replicate analyses of a single sample. The intra- and inter-assay precision for the analysis of gentamicin C1a has been reported to be within an acceptable relative standard deviation (RSD) of less than 15%. nih.gov In other validated methods for gentamicin components, the percentage recovery has been found to be between 94% and 98%, with a %RSD for method precision of less than 5%. ijpbs.com For a series of aminoglycosides including gentamicin C1a, mean recoveries have been reported to range from 89% to 105%.

The following tables summarize the accuracy and precision data for the analysis of gentamicin C1a in plasma, which serves as a representative model for the analytical performance expected for this compound.

Table 1: Intra-assay Accuracy and Precision for Gentamicin C1a in Plasma

Nominal Concentration (μg/mL) Mean Recovered Concentration (μg/mL) Accuracy (%) Deviation from Nominal (%) Precision (%RSD)
0.1 0.117 117 17 <15
0.2 0.212 106 6 <15
0.5 0.545 109 9 <15
1.0 1.08 108 8 <15
2.5 2.65 106 6 <15
5.0 5.30 106 6 <15
10.0 10.7 107 7 <15
25.0 26.5 106 6 <15

Data adapted from a study on the comparative pharmacokinetics of gentamicin components. nih.gov

Table 2: Inter-assay Accuracy and Precision for Gentamicin C1a in Plasma

Nominal Concentration (μg/mL) Mean Recovered Concentration (μg/mL) Accuracy (%) Deviation from Nominal (%) Precision (%RSD)
0.1 0.124 124 24 <15
0.2 0.238 119 19 <15
0.5 0.535 107 7 <15
1.0 1.06 106 6 <15
2.5 2.65 106 6 <15
5.0 5.25 105 5 <15
10.0 10.4 104 4 <15
25.0 26.5 106 6 <15

Data adapted from a study on the comparative pharmacokinetics of gentamicin components. nih.gov

Detection and Quantification Limits in Research Matrices

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits are highly dependent on the analytical technique employed and the complexity of the research matrix.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly utilized technique for the determination of aminoglycosides due to its high sensitivity and selectivity. For gentamicin C1a, the LOQ has been established in various biological matrices. In a study analyzing aminoglycosides in kidney tissue using hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS, the LOQ for gentamicin C1a was determined to be 200 µg/kg. cabidigitallibrary.org Another LC-MS/MS method developed for the analysis of aminoglycoside residues in honey reported an LOD of 0.23 ng/mL and an LOQ of 0.70 ng/mL for gentamicin C1a.

These values highlight the variability in detection and quantification limits based on the sample matrix and the specific sample preparation and chromatographic conditions used. The development of sensitive methods with low LOD and LOQ values is essential for pharmacokinetic and residue analysis studies where low concentrations of this compound may be present.

The following table provides a summary of the reported detection and quantification limits for gentamicin C1a in different research matrices.

Table 3: Detection and Quantification Limits for Gentamicin C1a

Research Matrix Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
Kidney Tissue HILIC-MS/MS Not Reported 200 µg/kg
Honey LC-MS/MS 0.23 ng/mL 0.70 ng/mL

Data compiled from various studies on the analysis of gentamicin components.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Gentamicin C1a

Future Research Trajectories and Unanswered Questions

Discovery of Novel AAC(2') Inhibitors via High-Throughput Screening

A promising strategy to combat resistance mediated by aminoglycoside-modifying enzymes (AMEs) is the development of specific inhibitors that can be co-administered with the antibiotic, thereby restoring its efficacy. High-throughput screening (HTS) offers a powerful platform for the rapid identification of such inhibitors from large chemical libraries. The development of robust HTS assays for AAC(2') enzymes is a critical first step. These assays are typically designed to monitor the enzymatic activity of AAC(2') in the presence of a library of small molecules.

One common approach involves a coupled-enzyme assay where the release of Coenzyme A (CoA) during the acetylation reaction is linked to a detectable signal, such as a change in absorbance or fluorescence. For instance, the free thiol group of CoA can react with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically. This method is adaptable to a high-throughput format, allowing for the screening of thousands of compounds in a short period.

While HTS campaigns have been successfully employed to identify inhibitors for other acetyltransferases, their application specifically to AAC(2') is an area ripe for exploration. Initial efforts in the broader field of AME inhibitor discovery have focused on bisubstrate analogs, which mimic the transition state of the enzymatic reaction by linking the aminoglycoside and acetyl-CoA. However, these larger molecules often suffer from poor cell permeability. Therefore, a key focus of future HTS campaigns will be the identification of non-carbohydrate, small-molecule inhibitors with more favorable pharmacokinetic properties. The discovery of such compounds could lead to the development of a new class of adjuvants that can rejuvenate the clinical utility of gentamicin (B1671437) C1a and other susceptible aminoglycosides.

Engineering of Gentamicin C1a Derivatives with Enhanced Resistance to Acetylation

An alternative and complementary approach to the development of inhibitors is the rational design and synthesis of novel gentamicin C1a derivatives that are poor substrates for AAC(2') enzymes. This strategy aims to modify the gentamicin C1a scaffold in a way that sterically hinders the binding of the enzyme or alters the electronic properties of the 2'-amino group, making it less susceptible to acetylation, while preserving the antibiotic's ability to bind to the bacterial ribosome.

Structure-guided drug design, informed by the crystal structures of AAC(2') enzymes complexed with their substrates, is pivotal to this effort. By understanding the precise molecular interactions within the enzyme's active site, medicinal chemists can strategically introduce modifications to the gentamicin C1a molecule. For example, the addition of a bulky substituent near the 2'-amino group could physically block the entry of the antibiotic into the AAC(2') active site.

Chemoenzymatic synthesis has emerged as a powerful tool for creating novel aminoglycoside derivatives. This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, allowing for targeted modifications that would be challenging to achieve through purely chemical methods. For instance, enzymes involved in the biosynthesis of other aminoglycosides could be used to introduce different functional groups onto the gentamicin C1a backbone. While modifications at other positions of the gentamicin molecule, such as the 6'-position, have been shown to restore activity against some resistant strains, a dedicated focus on circumventing 2'-N-acetylation is a critical future direction. The ultimate goal is to create a new generation of gentamicin C1a analogs that are inherently resistant to the most common mechanisms of enzymatic inactivation.

Understanding the Evolutionary Pressures Driving aac(2') Gene Diversification

The aac(2') genes, which encode the AAC(2') enzymes, are not a monolithic entity but rather a diverse family of related genes. Understanding the evolutionary forces that drive this diversification is crucial for predicting the emergence of new resistance profiles and for developing more durable antibiotics. The widespread use of aminoglycosides in clinical and agricultural settings has undoubtedly exerted strong selective pressure, favoring the emergence and dissemination of aac(2') genes.

These genes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacterial species and genera. This horizontal gene transfer is a major driver of the rapid spread of aminoglycoside resistance in clinical settings. Furthermore, the environmental microbiome is now recognized as a vast reservoir of antibiotic resistance genes. It is hypothesized that many of the aac(2') genes found in pathogenic bacteria may have originated from harmless environmental microbes.

Future research in this area will involve large-scale genomic and metagenomic sequencing projects to map the diversity and distribution of aac(2') genes in both clinical and environmental settings. By comparing the sequences and genetic contexts of these genes, researchers can reconstruct their evolutionary history and identify the key events that have led to their diversification. This knowledge will be invaluable for surveillance efforts aimed at tracking the spread of aminoglycoside resistance and for informing the development of next-generation antibiotics that are less susceptible to the evolving landscape of resistance mechanisms.

Structural Biology of AAC(2')-Substrate/Inhibitor Complexes

A deep understanding of the three-dimensional structure of AAC(2') enzymes is fundamental to the rational design of both novel inhibitors and resistant gentamicin C1a derivatives. X-ray crystallography has been instrumental in elucidating the atomic-level details of how these enzymes recognize and bind their aminoglycoside substrates and the co-factor acetyl-CoA.

Crystal structures of AAC(2') enzymes, such as AAC(2')-Ic from Mycobacterium tuberculosis, have revealed a conserved protein fold characteristic of the GCN5-related N-acetyltransferase (GNAT) superfamily. These structures show the aminoglycoside substrate bound in a deep cleft at the interface of two domains. The 2'-amino group is positioned in close proximity to the acetyl group of acetyl-CoA, poised for catalysis.

Future structural biology efforts will focus on obtaining high-resolution crystal structures of AAC(2') enzymes in complex with a wider range of aminoglycoside substrates, including gentamicin C1a. Of particular interest will be the co-crystallization of these enzymes with promising inhibitors identified through HTS campaigns. These structures will provide a precise roadmap for the optimization of inhibitor potency and selectivity. Furthermore, comparing the structures of different AAC(2') isozymes will shed light on the molecular basis of their varying substrate specificities. This detailed structural information will be a cornerstone of modern drug discovery efforts aimed at overcoming AAC(2')-mediated resistance.

Integration of Omics Approaches to Study Aminoglycoside Resistance in Environmental and Microbial Systems

The study of aminoglycoside resistance is increasingly benefiting from the application of "omics" technologies, including metagenomics, proteomics, and metabolomics. These approaches provide a global view of the complex biological processes that contribute to the emergence and spread of resistance.

Metagenomics, the study of genetic material recovered directly from environmental samples, has been particularly insightful in revealing the vast and diverse reservoir of antibiotic resistance genes in nature. By sequencing the DNA from soil, water, and gut microbial communities, researchers have identified numerous novel aac(2') genes, some of which may have the potential to be transferred to pathogenic bacteria in the future.

Proteomics, the large-scale study of proteins, can be used to identify which AAC(2') enzymes are being expressed by a particular bacterium under specific conditions. This information is crucial for understanding how bacteria respond to antibiotic exposure and for identifying the key resistance mechanisms at play in a given infection. Metabolomics, which analyzes the complete set of small-molecule metabolites in a biological sample, can provide insights into the metabolic changes that occur in bacteria as they develop resistance.

The integration of these different omics datasets will provide a more holistic understanding of the multifaceted nature of aminoglycoside resistance. This systems-level perspective will be essential for developing more effective and sustainable strategies to combat this growing public health threat. By combining genomic surveillance, proteomics-based diagnostics, and metabolomic profiling, researchers and clinicians will be better equipped to track, diagnose, and treat infections caused by aminoglycoside-resistant bacteria.

Q & A

Q. How can interdisciplinary teams effectively allocate tasks for studying this compound’s mechanism of action?

  • Methodological Answer : Divide roles by expertise: chemists (synthesis/characterization), microbiologists (MIC assays), computational biologists (molecular docking). Use project management tools (e.g., Gantt charts) to align milestones. Hold weekly data-review meetings to resolve conflicts and ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.